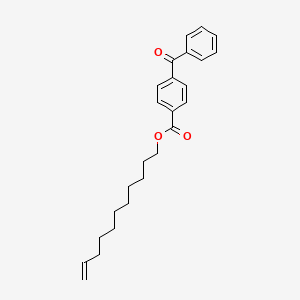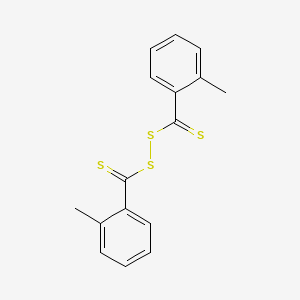
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: is a complex organic compound belonging to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl, methylsulfanyl, and diphenyl groups, and an iodide ion as a counterion. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry and materials science.
准备方法
The synthesis of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The ethyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkyl iodide to form the triazolium salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反应分析
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: undergoes various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine: Triazolium salts, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, including ionic liquids and catalysts for chemical reactions.
作用机制
The mechanism of action of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ethyl and methylsulfanyl groups may also contribute to the compound’s overall reactivity and stability.
相似化合物的比较
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: can be compared with other triazolium salts, such as:
1,2,4-Triazolium iodide: Lacks the ethyl and methylsulfanyl substitutions, resulting in different chemical properties and reactivity.
3-Methyl-1,2,4-triazolium iodide: Contains a methyl group instead of the ethyl and methylsulfanyl groups, affecting its biological activity and applications.
1,4-Diphenyl-1,2,4-triazolium iodide: Similar structure but without the ethyl and methylsulfanyl groups, leading to variations in its chemical behavior and uses.
The uniqueness of This compound lies in its specific substitutions, which confer distinct chemical and biological properties.
属性
CAS 编号 |
56017-94-8 |
|---|---|
分子式 |
C17H20IN3S |
分子量 |
425.3 g/mol |
IUPAC 名称 |
5-ethyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C17H19N3S.HI/c1-3-16-19(14-10-6-4-7-11-14)17(21-2)18-20(16)15-12-8-5-9-13-15;/h4-13,16H,3H2,1-2H3;1H |
InChI 键 |
KSICGQDLWFLGAJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1[NH+](N=C(N1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)


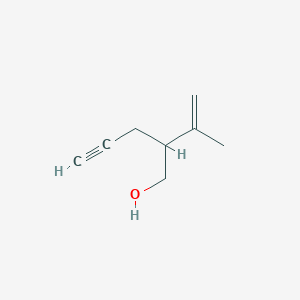

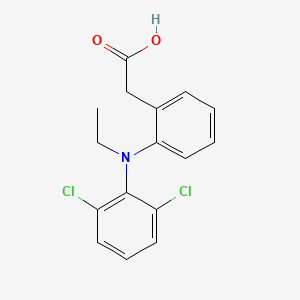



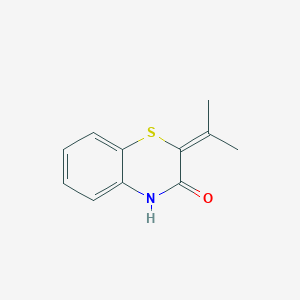
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)

